molecular formula C8H7ClN2O B8558735 3-Chloro-5-(methoxymethyl)picolinonitrile

3-Chloro-5-(methoxymethyl)picolinonitrile

Cat. No.: B8558735
M. Wt: 182.61 g/mol
InChI Key: XYZKPOINGVTEHP-UHFFFAOYSA-N
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Description

3-Chloro-5-(methoxymethyl)picolinonitrile is a heterocyclic organic compound with the molecular formula C7H5ClN2O. This compound is characterized by a pyridine ring substituted with a chloro group at the 3-position, a methoxymethyl group at the 5-position, and a cyano group at the 2-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(methoxymethyl)picolinonitrile typically involves the chlorination of 5-methoxymethyl-pyridine-2-carbonitrile. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(methoxymethyl)picolinonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine derivatives with aldehyde or carboxylic acid groups.

    Reduction: Amino-substituted pyridines.

Scientific Research Applications

3-Chloro-5-(methoxymethyl)picolinonitrile is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Used in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(methoxymethyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyano groups play a crucial role in binding to active sites, while the methoxymethyl group can influence the compound’s solubility and bioavailability. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Cyanopyridine

Uniqueness

3-Chloro-5-(methoxymethyl)picolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and cyano groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

3-chloro-5-(methoxymethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H7ClN2O/c1-12-5-6-2-7(9)8(3-10)11-4-6/h2,4H,5H2,1H3

InChI Key

XYZKPOINGVTEHP-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C(N=C1)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,3-dichloro-5-methoxymethyl-pyridine (CA registry 202395-72-0) (7.5 g, 38 mmol) in DMF (100 ml) was added after degasing with argon Zn-dust (126 mg, 1.91 mmol), Zn(CN)2 (2.27 g, 19.1 mmol) and DPPF PdCl2 (0.997 g, 1.15 mmol) and the reaction mixture was heated for 2 h at 145° C. The reaction mixture was concentrated, the residue redissolved in TBME and 5% aqueous NaHCO3 solution and extracted with TBME. Combined extracts were washed with water and brine, dried over MgSO4, filtered and concentrated. The title compound was obtained after chromatography on silica gel (hexane-EtOAc 20:1 to EtOAc) as beige crystals: TLC (hexane-EtOAc 1:1): Rf=0.47;
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
argon Zn
Quantity
126 mg
Type
catalyst
Reaction Step Two
Name
Zn(CN)2
Quantity
2.27 g
Type
catalyst
Reaction Step Two
Quantity
0.997 g
Type
catalyst
Reaction Step Two

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